![molecular formula C18H16O B14623221 Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis- CAS No. 57900-00-2](/img/structure/B14623221.png)
Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-[1-(2-propenyloxy)-2-propynylidene]bis- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with propenyloxy and propynylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[1-(2-propenyloxy)-2-propynylidene]bis- typically involves the reaction of benzene derivatives with propenyloxy and propynylidene groups under controlled conditions. One common method involves the use of electrophilic aromatic substitution reactions, where benzene reacts with electrophiles to introduce the desired substituents . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction mechanisms but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced catalytic systems to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-[1-(2-propenyloxy)-2-propynylidene]bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups onto the benzene ring.
Scientific Research Applications
Benzene, 1,1’-[1-(2-propenyloxy)-2-propynylidene]bis- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, 1,1’-[1-(2-propenyloxy)-2-propynylidene]bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved can include binding to active sites on enzymes, altering their activity, or interacting with cellular receptors to modulate biological responses .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-[1-(2-propenyl)-1,2-ethanediyl]bis-: Similar in structure but with different substituents, leading to variations in chemical properties and reactivity.
Benzene, (2-propenyloxy)-: Another related compound with propenyloxy groups but lacking the propynylidene substitution.
Benzene, 1,1’-(1-methylethylidene)bis-: Contains methylethylidene groups instead of propenyloxy and propynylidene groups, resulting in different chemical behavior.
Uniqueness
The uniqueness of Benzene, 1,1’-[1-(2-propenyloxy)-2-propynylidene]bis- lies in its specific combination of substituents, which confer distinct chemical properties and potential applications not shared by its similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
57900-00-2 |
|---|---|
Molecular Formula |
C18H16O |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
(1-phenyl-1-prop-2-enoxyprop-2-ynyl)benzene |
InChI |
InChI=1S/C18H16O/c1-3-15-19-18(4-2,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h2-3,5-14H,1,15H2 |
InChI Key |
AEBLBILZFUKEPL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(C#C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


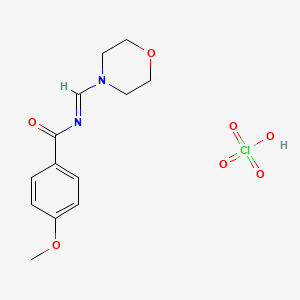

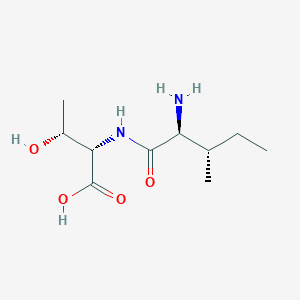
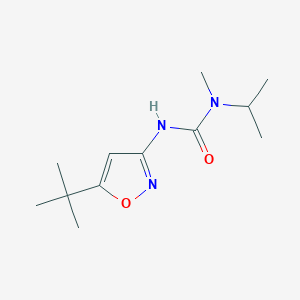

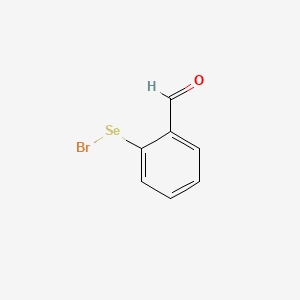
![Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14623178.png)
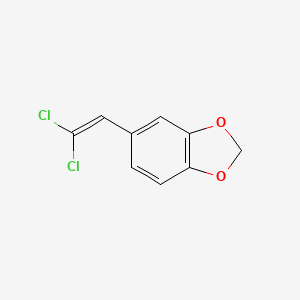

![1-[2-(2,4-Dichlorophenyl)decyl]imidazole;nitric acid](/img/structure/B14623205.png)

![(19S)-5-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14623211.png)
![Oxepino[2,3-b]quinoxaline, 3-chloro-](/img/structure/B14623219.png)

